3,3,3-Trifluoro-N-methoxy-N-methylpropanamide
Description
3,3,3-Trifluoro-N-methoxy-N-methylpropanamide (CAS Ref #10-F652243) is a fluorinated amide compound characterized by a trifluoromethyl group on the propanamide backbone and N-methoxy-N-methyl substituents. Its molecular formula is C₆H₁₀F₃NO₂, with a molecular weight of 209.15 g/mol. Its structural features—fluorine substitution and polar N-alkyl groups—impart unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
3,3,3-trifluoro-N-methoxy-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2/c1-9(11-2)4(10)3-5(6,7)8/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHCIIIJPSQGOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-N-methoxy-N-methylpropanamide typically involves the reaction of 3,3,3-trifluoropropanoic acid with N-methoxy-N-methylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to facilitate the formation of the amide bond .
Industrial Production Methods
On an industrial scale, the production of 3,3,3-Trifluoro-N-methoxy-N-methylpropanamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3,3,3-Trifluoro-N-methoxy-N-methylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The methoxy and methyl groups may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities:
Physicochemical Properties
Lipophilicity (logP):
Fluorine substitution significantly increases logP. For example:- 3,3,3-Trifluoro-N-methoxy-N-methylpropanamide: Estimated logP ~1.5 (moderate lipophilicity due to CF₃ and polar N-substituents).
- N,N-diethyl-2,3,3,3-tetrafluoropropanamide: Higher logP (~2.8) due to additional fluorine atoms .
- Compounds with aromatic CF₃ groups (e.g., ) exhibit logP values influenced by both fluorine and aromatic hydrophobicity.
Solubility: Polar N-substituents (e.g., methoxyethyl in ) improve aqueous solubility compared to purely aliphatic amides like the target compound.
Biological Activity
3,3,3-Trifluoro-N-methoxy-N-methylpropanamide is a unique organic compound characterized by its trifluoromethyl, methoxy, and methyl functional groups attached to a propanamide backbone. This combination results in distinct chemical and biological properties that have garnered interest in various fields, including medicinal chemistry and biochemistry.
- Molecular Formula : CHFNO
- Molecular Weight : 173.12 g/mol
- Functional Groups : Trifluoromethyl, methoxy, methyl, and amide.
Synthesis
The synthesis of 3,3,3-Trifluoro-N-methoxy-N-methylpropanamide typically involves the reaction of 3,3,3-trifluoropropanoic acid with N-methoxy-N-methylamine. This reaction is often facilitated by dehydrating agents such as thionyl chloride or oxalyl chloride to form the amide bond effectively.
The biological activity of 3,3,3-Trifluoro-N-methoxy-N-methylpropanamide is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's binding affinity to enzymes or receptors, potentially altering biological activity. The methoxy and methyl groups may influence pharmacokinetic and pharmacodynamic properties as well.
Anticancer Activity
The potential anticancer properties of 3,3,3-Trifluoro-N-methoxy-N-methylpropanamide have been explored in various studies. The compound's unique functional groups may contribute to its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Comparative studies with similar compounds indicate that modifications in the functional groups can significantly affect their anticancer efficacy .
Case Studies
-
Inhibition of Type III Secretion System (T3SS) :
A study demonstrated that high concentrations of structurally related compounds inhibited the secretion of virulence factors in pathogenic bacteria by downregulating key activators involved in T3SS. While direct studies on 3,3,3-Trifluoro-N-methoxy-N-methylpropanamide are needed, this suggests a potential pathway for its biological action . -
Bioisosteric Applications :
The use of bioisosteres in drug design highlights how modifications in chemical structure can improve drug potency and selectivity. Research has shown that incorporating trifluoromethyl groups can enhance the biological activity of lead compounds by improving their interaction with biological targets .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Functional Groups |
|---|---|---|
| 3,3,3-Trifluoro-N-methoxy-N-methylpropanamide | Antimicrobial potential | Trifluoromethyl, methoxy |
| 3,3,3-Trifluoro-N-methoxy-N-methylbutanamide | Similar antimicrobial effects | Trifluoromethyl |
| 3,3,3-Trifluoro-N-methoxy-N-methylpentanamide | Potential anticancer activity | Trifluoromethyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
